molecular formula C13H19ClN2O2 B1392436 2-(3-Piperidinyl)ethyl nicotinate hydrochloride CAS No. 1219976-23-4

2-(3-Piperidinyl)ethyl nicotinate hydrochloride

Cat. No.: B1392436
CAS No.: 1219976-23-4
M. Wt: 270.75 g/mol
InChI Key: YHPSGXHBJKMYLZ-UHFFFAOYSA-N
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Description

2-(3-Piperidinyl)ethyl nicotinate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals due to its significant pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Piperidinyl)ethyl nicotinate hydrochloride typically involves the reaction of nicotinic acid with 3-piperidinol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product . The general reaction scheme can be represented as follows:

    Step 1: Nicotinic acid is reacted with thionyl chloride to form nicotinoyl chloride.

    Step 2: Nicotinoyl chloride is then reacted with 3-piperidinol to form 2-(3-Piperidinyl)ethyl nicotinate.

    Step 3: The final product, 2-(3-Piperidinyl)ethyl nicotinate, is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and high efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Piperidinyl)ethyl nicotinate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted nicotinates, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(3-Piperidinyl)ethyl nicotinate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Piperidinyl)ethyl nicotinate hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to modulate various biochemical pathways, including those involved in inflammation and cell proliferation. The exact molecular targets and pathways are still under investigation, but it is known to interact with enzymes and receptors involved in these processes .

Comparison with Similar Compounds

2-(3-Piperidinyl)ethyl nicotinate hydrochloride can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacological properties compared to other piperidine derivatives .

Properties

IUPAC Name

2-piperidin-3-ylethyl pyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c16-13(12-4-2-7-15-10-12)17-8-5-11-3-1-6-14-9-11;/h2,4,7,10-11,14H,1,3,5-6,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPSGXHBJKMYLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC(=O)C2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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